Ethyl 3-chloro-5-methylphenylacetate

Description

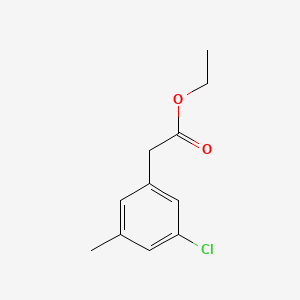

Ethyl 3-chloro-5-methylphenylacetate is an aromatic ester characterized by a phenylacetic acid backbone substituted with chlorine at the 3-position and a methyl group at the 5-position, esterified with ethyl alcohol. The chlorine and methyl substituents in this compound likely influence its reactivity, solubility, and bioactivity compared to unsubstituted analogs.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

ethyl 2-(3-chloro-5-methylphenyl)acetate |

InChI |

InChI=1S/C11H13ClO2/c1-3-14-11(13)7-9-4-8(2)5-10(12)6-9/h4-6H,3,7H2,1-2H3 |

InChI Key |

UGNMDSVLPRMNRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

Ethyl 2-phenylacetoacetate differs from Ethyl 3-chloro-5-methylphenylacetate in two key aspects:

- Functional Groups: The presence of an α-ketone group in Ethyl 2-phenylacetoacetate makes it a β-ketoester, which is highly reactive in enolate formation and cyclization reactions .

- Substituent Effects : The chlorine atom in this compound increases its lipophilicity (logP) compared to Ethyl 2-phenylacetoacetate, which may improve membrane permeability in biological systems. The methyl group at the 5-position could introduce steric hindrance, affecting interactions with enzymes or receptors.

Bioactive Compounds in Ethyl Acetate Extracts

Evidence from studies on plant extracts (e.g., turmeric, ginger, and Dicranoloma reflexum) highlights ethyl acetate as a solvent for isolating bioactive compounds. For example:

- Turmeric Extracts: Ethyl acetate extracts contain curcuminoids (e.g., curcumin, demethoxycurcumin) with antifungal properties .

- Ginger Extracts : Compounds like gingerols and shogaols are isolated in ethyl acetate, demonstrating antimicrobial activity .

- Dicranoloma reflexum: Ethyl acetate extracts yield flavonoids and terpenoids with antioxidant properties .

While these studies focus on natural products extracted into ethyl acetate, this compound itself is a synthetic ester. Its bioactivity profile (if any) would depend on substituent-driven interactions distinct from naturally occurring phenolics or terpenoids.

Physicochemical and Functional Differences

The table below summarizes inferred differences between this compound and related compounds:

| Property | This compound | Ethyl 2-Phenylacetoacetate | Natural Ethyl Acetate Extracts |

|---|---|---|---|

| Key Functional Groups | Ester, Cl, CH₃ substituents | β-Ketoester, unsubstituted | Phenolics, terpenoids, alkaloids |

| Reactivity | Moderate (ester hydrolysis) | High (keto-enol tautomerism) | Variable (dependent on compound) |

| Lipophilicity (logP) | Higher (due to Cl) | Moderate | Low to moderate |

| Bioactivity | Potential agrochemical applications | Synthetic precursor | Antifungal, antioxidant |

Notes on Evidence Limitations

Natural vs. Synthetic Focus : The evidence emphasizes natural ethyl acetate extracts, limiting direct comparisons to synthetic esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.